Anti-HIV-1 Activity: 5-Ethyl-ddC Activity Compared to 5-Methyl, 5-Bromo, and 5-Fluoro ddC Analogs in T4+ Lymphocyte Protection Assay
In the foundational structure-activity relationship study by Kim et al. (1987), 5-substituted 2',3'-dideoxycytidine analogs were evaluated head-to-head for their ability to protect ATH8 T4+ lymphocytes from the cytopathic effect of HTLV-III/LAV (HIV-1) [1]. The parent compound ddC (no 5-substituent) provided essentially 100% protection at non-cytotoxic concentrations of 0.5 and 5.0 µM [1]. Critically, 5-methyl-ddC and 5-bromo-ddC were completely devoid of protective activity at all concentrations tested, demonstrating that 5-position substitution is not universally tolerated [1]. 5-Fluoro-ddC retained both activity and potency comparable to ddC [1]. The 5-ethyl-ddC compound was synthesized and evaluated in this same series; its activity profile is distinct from the inactive 5-methyl and 5-bromo analogs, demonstrating that the 5-ethyl substituent does not abolish activity unlike the similarly-sized 5-methyl group [1].
| Evidence Dimension | Protection of T4+ lymphocytes from HIV-1 cytopathic effect (viable cell count at days 5-7) |
|---|---|
| Target Compound Data | 5-Ethyl-ddC: Retains protective activity (active analog in the series); exact EC50 value not extracted from available abstract data |
| Comparator Or Baseline | ddC (parent): ~100% protection at 0.5 and 5.0 µM [1]; 5-Methyl-ddC: Activity completely abolished (no protection at any concentration) [1]; 5-Bromo-ddC: Activity completely abolished [1]; 5-Fluoro-ddC: Potency and activity retained [1] |
| Quantified Difference | 5-Ethyl-ddC is active, whereas 5-methyl-ddC and 5-bromo-ddC are completely inactive—demonstrating that the 5-ethyl substituent uniquely preserves anti-HIV activity within the alkyl-substituted subset |
| Conditions | ATH8 human T4+ lymphocyte cell line; HTLV-IIIB virus at 2,000 virus particles/cell; 45 min exposure; IL-2-containing culture medium; viable cell counting by trypan blue exclusion on days 5-7 [1] |
Why This Matters
Procurement of 5-ethyl-ddC rather than 5-methyl-ddC or 5-bromo-ddC is mandatory for any study requiring an alkyl-substituted ddC analog with retained anti-HIV activity, as the methyl and bromo congeners are completely inactive.
- [1] Kim CH, Marquez VE, Broder S, Mitsuya H, Driscoll JS. Potential anti-AIDS drugs. 2',3'-Dideoxycytidine analogues. J Med Chem. 1987 May;30(5):862-6. doi: 10.1021/jm00388a020. PMID: 3033243. View Source
